

Spectroscopic Profile of 4-Methyl-3-oxopentanal: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-oxopentanal

Cat. No.: B1628067

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-Methyl-3-oxopentanal** (CAS No: 25044-03-5), a bifunctional carbonyl compound featuring both an aldehyde and a ketone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical reactivity.

Introduction to 4-Methyl-3-oxopentanal

4-Methyl-3-oxopentanal, with the molecular formula $C_6H_{10}O_2$, is a β -dicarbonyl compound, a structural motif of significant interest in synthetic organic chemistry.^[1] The presence of both an aldehyde and a ketone functional group within the same molecule imparts a unique chemical reactivity, making it a versatile building block. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the integrity of experimental results. This guide will delve into the predicted and expected spectroscopic data, providing a robust framework for its identification.

The molecular structure of **4-Methyl-3-oxopentanal** is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of **4-Methyl-3-oxopentanal** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[1] For **4-Methyl-3-oxopentanal**, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Methyl-3-oxopentanal** is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) and multiplicities are summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (Aldehyde)	9.5 - 10.0	Triplet (t)	~3.0
H2 (Methylene)	2.5 - 2.9	Doublet of doublets (dd)	-
H4 (Methine)	2.2 - 2.7	Septet (sept)	-
H5, H6 (Methyls)	1.1 - 1.3	Doublet (d)	-

Interpretation:

- Aldehyde Proton (H1): The aldehyde proton is highly deshielded and appears significantly downfield in the 9.5-10.0 ppm region, a characteristic feature of aldehydes.^{[2][3][4]} It is expected to be a triplet due to coupling with the adjacent two methylene protons (H2).^[1]
- Methylene Protons (H2): These protons are adjacent to both carbonyl groups, leading to a downfield shift to the 2.5-2.9 ppm range.^[1] They will likely appear as a doublet of doublets due to coupling with both the aldehyde proton (H1) and the methine proton (H4).
- Methine Proton (H4): This proton, situated on the carbon bearing the two methyl groups, is expected to resonate between 2.2 and 2.7 ppm.^[1] It should appear as a septet due to coupling with the six equivalent protons of the two methyl groups.

- Methyl Protons (H5, H6): The two methyl groups are chemically equivalent and will appear as a single doublet in the 1.1-1.3 ppm region, resulting from coupling with the methine proton (H4).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for **4-Methyl-3-oxopentanal** are listed below.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1 (Aldehyde Carbonyl)	190 - 205
C3 (Ketone Carbonyl)	200 - 215
C2 (Methylene)	45 - 55
C4 (Methine)	40 - 50
C5, C6 (Methyls)	15 - 25

Interpretation:

- Carbonyl Carbons (C1, C3): The most deshielded signals in the spectrum will be those of the carbonyl carbons, appearing in the 190-215 ppm range.[2][4] The ketone carbonyl (C3) is typically found further downfield than the aldehyde carbonyl (C1).[1]
- Aliphatic Carbons (C2, C4, C5, C6): The methylene (C2) and methine (C4) carbons will appear in the upfield region, followed by the methyl carbons (C5, C6) which will be the most shielded.[1]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methyl-3-oxopentanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. For the ^{13}C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ^1H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	Expected Absorption Range (cm^{-1})
Aldehyde C-H	Stretch	2700 - 2760 and 2800 - 2860 (two bands)
Aldehyde C=O	Stretch	1720 - 1740
Ketone C=O	Stretch	1705 - 1725
Alkyl C-H	Stretch	2850 - 3000

Interpretation:

- Carbonyl Stretching: The IR spectrum will be dominated by two strong absorption bands corresponding to the two carbonyl groups.[1] The aldehyde C=O stretch typically appears at a higher frequency (around $1720\text{-}1740\text{ cm}^{-1}$) than the ketone C=O stretch (around $1705\text{-}1725\text{ cm}^{-1}$).[1][5]
- Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the presence of two characteristic C-H stretching bands between $2700\text{-}2760\text{ cm}^{-1}$ and $2800\text{-}2860\text{ cm}^{-1}$.[3][5][6]
- Alkyl C-H Stretching: The presence of the isopropyl and methylene groups will give rise to C-H stretching vibrations in the $2850\text{-}3000\text{ cm}^{-1}$ region.

Experimental Protocol: IR Spectroscopy

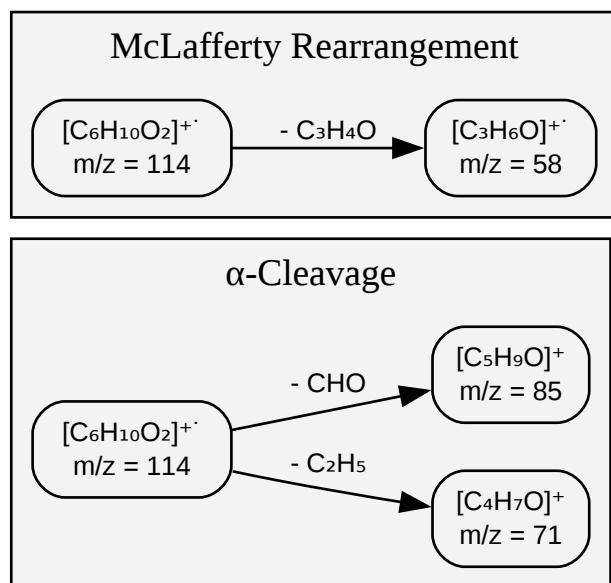
- Sample Preparation (Neat Liquid): Place a drop of liquid **4-Methyl-3-oxopentanal** between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
- Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and detecting the transmitted radiation.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The molecular weight of **4-Methyl-3-oxopentanal** is 114.14 g/mol .^[7]

Expected Fragmentation Patterns:

- Molecular Ion (M^+): A peak corresponding to the molecular ion ($m/z = 114$) may be observed, though it can be weak for some aldehydes and ketones.^[3]
- α -Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation pathway for aldehydes and ketones.^[4] For **4-Methyl-3-oxopentanal**, this could lead to the loss of an isopropyl radical ($m/z = 43$) or a formyl radical ($m/z = 29$).
- McLafferty Rearrangement: Aldehydes and ketones with a γ -hydrogen can undergo a McLafferty rearrangement.^[4] This involves the transfer of a γ -hydrogen to the carbonyl oxygen, followed by cleavage of the α - β bond, resulting in the loss of a neutral alkene.



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Caption: Predicted major fragmentation pathways for **4-Methyl-3-oxopentanal** in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, based on established principles and predicted values, provide a comprehensive framework for the characterization of **4-Methyl-3-oxopentanal**. The combination of NMR, IR, and MS techniques allows for an unambiguous

structural elucidation. The characteristic signals in each spectroscopic method, such as the downfield aldehyde proton in ^1H NMR, the two distinct carbonyl stretches in IR, and the predictable fragmentation patterns in MS, serve as reliable fingerprints for the identification of this versatile bifunctional molecule. This guide serves as a valuable resource for scientists working with **4-Methyl-3-oxopentanal**, ensuring the accuracy and integrity of their research.

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